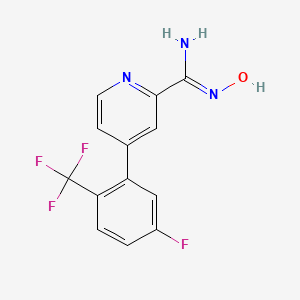
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a useful research compound. Its molecular formula is C13H9F4N3O and its molecular weight is 299.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C13H9F4N3O
- Molecular Weight: 299.22 g/mol
- CAS Number: 1219454-53-1
The compound exhibits various biological activities that can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that the compound can inhibit certain enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells, particularly breast cancer cell lines like MDA-MB-231.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing that it significantly increased caspase-3 activity at concentrations as low as 1 μM, suggesting its role in apoptosis induction . The study also noted morphological changes consistent with apoptotic processes.
- Antimicrobial Efficacy : In a screening of various compounds for antibacterial properties, this compound demonstrated notable activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth.
- Enzyme Interaction Studies : Molecular docking studies have suggested that the compound binds effectively to key enzymes involved in cancer pathways, potentially disrupting their function and leading to reduced tumor growth .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine exhibit promising anticancer properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy against various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, revealing significant activity against breast cancer cells. The study highlighted the importance of the hydroxyl group in modulating biological activity and improving solubility in aqueous environments.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.
Case Study : Research detailed in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the pyridine ring could enhance inhibitory activity against specific kinases. The findings suggest that further optimization could lead to effective therapeutic agents.
Material Science Applications
Fluorinated Compounds : The unique properties of fluorinated compounds make them valuable in material science, particularly in developing advanced materials with enhanced thermal and chemical stability.
Case Study : A report from Advanced Materials discussed the use of fluorinated pyridine derivatives in creating polymers with improved resistance to solvents and thermal degradation. The incorporation of this compound into polymer matrices was found to significantly enhance material properties.
Synthesis and Research Development
The synthesis of this compound has been optimized using various methodologies, including one-step synthesis techniques that streamline the production process for research purposes.
特性
IUPAC Name |
4-[5-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-8-1-2-10(13(15,16)17)9(6-8)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSHQTZTOFPDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














